molecular formula C12H13ClO3 B1352075 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid CAS No. 57017-96-6

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid

Cat. No.: B1352075
CAS No.: 57017-96-6
M. Wt: 240.68 g/mol
InChI Key: AWCDXHYQCJPTTH-UHFFFAOYSA-N
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Description

2-[3-Chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid (CAS 57017-96-6) is a high-purity chemical compound offered with 95% purity, making it a valuable building block for organic synthesis and medicinal chemistry research . This phenylacetic acid derivative features a chlorine substituent and a cyclopropylmethoxy group on the aromatic ring, a structural motif of significant interest in the development of pharmacologically active molecules. Compounds with similar structures have been investigated as key intermediates in the synthesis of inhibitors for enzymes such as Acetyl-CoA carboxylase, a target in metabolic disease research . The distinct molecular architecture of this compound provides researchers with a versatile scaffold for constructing more complex molecules, particularly in exploring structure-activity relationships. It is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCDXHYQCJPTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388840
Record name Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57017-96-6
Record name Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid typically involves the reaction of 3-chloro-4-(cyclopropylmethoxy)benzaldehyde with a suitable acetic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Alkanes

    Substitution: Nitro derivatives, Amino derivatives, Halogenated compounds

Scientific Research Applications

Anti-Inflammatory Applications

Research has highlighted the anti-inflammatory properties of 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic acid, particularly in inhibiting cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory process, as they catalyze the formation of prostaglandins, which mediate inflammation.

Synthetic Pathways

One reported method involves the use of cyclopropylmethanol and chlorinated phenolic precursors under acidic or basic conditions to yield the desired acetic acid derivative. This method has been optimized for yield and purity .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for treating various conditions, including:

  • Chronic Inflammatory Diseases : Such as rheumatoid arthritis and inflammatory bowel disease.
  • Respiratory Conditions : Research indicates that phosphodiesterase 4 (PDE4) inhibitors may benefit conditions like asthma and chronic obstructive pulmonary disease (COPD), suggesting potential for this compound in respiratory therapies .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in clinical settings. For instance, a study evaluated the effectiveness of similar acetic acid derivatives in reducing inflammation in animal models. The results indicated significant reductions in edema and inflammatory markers, supporting further investigation into the clinical applications of this compound .

Mechanism of Action

The mechanism of action of 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and biological responses . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Key Structural Differences Biological Relevance (if reported) Reference
2-[3-Chloro-4-(cyclopropylmethoxy)phenyl]acetic acid 3-Cl, 4-(cyclopropylmethoxy), acetic acid Reference compound Potential PPAR modulator (inferred)
2-(3-Chloro-4-(trifluoromethoxy)phenyl)acetic acid 3-Cl, 4-(trifluoromethoxy) Trifluoromethoxy (electron-withdrawing) Not explicitly reported
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid 2-Cl, 4-methoxy, biphenyl backbone Biphenyl core, methoxy substituent Biochemical research applications
2-(3-Chloro-4-(3-phenylbenzofuran-6-yloxy)phenyl)acetic acid 3-Cl, 4-(benzofuran-ether), acetic acid Benzofuran-ether substituent PPAR gamma/delta dual agonist
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 4-OH, 3-methoxy Hydroxyl group (enhanced polarity) Antioxidant, dietary metabolite

Substituent Effects

  • Cyclopropylmethoxy vs. Trifluoromethoxy : The cyclopropylmethoxy group (cyclopropyl + ether) offers moderate steric hindrance and metabolic resistance compared to the electron-withdrawing trifluoromethoxy group, which may enhance binding affinity in hydrophobic pockets .
  • Benzofuran-ether vs.

Physicochemical Properties

  • Acidity : The acetic acid moiety (pKa ~2.5–3.5) ensures ionization at physiological pH, aiding solubility and target interactions.
  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting improved pharmacokinetics over methyl or ethyl ethers .

Biological Activity

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid (CAS Number: 3047193) is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C12_{12}H13_{13}ClO3_{3}
  • Molecular Weight : 242.68 g/mol

The presence of a cyclopropylmethoxy group and a chlorine atom on the phenyl ring contributes to its unique biological activity.

The biological activity of this compound involves several biochemical pathways:

  • Interaction with Enzymes : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and cellular signaling mechanisms.
  • Neurotransmitter Modulation : Similar to other compounds with psychoactive properties, it may affect neurotransmitter systems, particularly serotonin and dopamine pathways, leading to changes in mood and behavior.
  • Cell Signaling Pathways : The compound can modulate cellular signaling pathways, which are crucial for various physiological processes, including inflammation and cell proliferation .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant biological activity:

  • Antiinflammatory Effects : Studies indicate that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
  • Antioxidant Activity : It has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of this compound:

  • Dosage Effects : Research indicates that lower doses may yield beneficial effects in modulating neurotransmitter systems, while higher doses could lead to adverse effects such as neurotoxicity .
  • Therapeutic Applications : The compound has been explored for its potential use in treating conditions such as anxiety and depression due to its modulatory effects on neurotransmitter systems.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from damage induced by oxidative stress, suggesting its potential role in neurodegenerative diseases.
  • Antidepressant-Like Effects : In behavioral tests, the compound exhibited antidepressant-like effects in rodent models, indicating its potential as a therapeutic agent for mood disorders .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
AntioxidantProtection against oxidative stress
Neurotransmitter ModulationImproved mood-related behaviors
NeuroprotectionReduced neuronal damage

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid, and what key reaction conditions optimize yield?

  • Methodological Answer :

  • Substitution Reaction : Start with 3-chloro-4-fluoronitrobenzene and cyclopropylmethanol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethoxy group. Elevated temperatures (80–100°C) improve reaction efficiency .
  • Reduction : Reduce the nitro group to an amine using iron powder in acidic media (e.g., HCl/ethanol). Control pH and temperature (60–70°C) to minimize side reactions .
  • Condensation : React the amine intermediate with cyanoacetic acid using a condensing agent like EDCI or DCC. Optimize stoichiometry and solvent polarity (e.g., THF or DCM) to enhance product formation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Verify the cyclopropylmethoxy group (δ 0.5–1.5 ppm for cyclopropyl protons) and acetic acid moiety (δ 3.5–4.0 ppm for CH₂) .
  • FT-IR : Confirm ester/acid C=O stretches (~1700 cm⁻¹) and aryl C-Cl bonds (~750 cm⁻¹) .
  • Chromatography :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to assess purity (>98%) .
  • LC-MS : Confirm molecular weight (M+1 ion) and detect impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers at 4°C, away from light and oxidizing agents .

Advanced Research Questions

Q. What experimental strategies address discrepancies in receptor binding affinity data across biological models?

  • Methodological Answer :

  • Species-Specific Assays : Compare compound activity in human vs. rodent PPARα/TRβ receptors using transfected cell lines (e.g., HEK293) to identify species-dependent activation thresholds .
  • Structural Modifications : Introduce isotopic labeling (e.g., ¹⁴C) or fluorophores to track binding kinetics via surface plasmon resonance (SPR) or fluorescence polarization .
  • Data Normalization : Use internal controls (e.g., rosiglitazone for PPARα) to standardize activity measurements across labs .

Q. How can regioselectivity challenges in the cyclopropoxy substitution step be mitigated during synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the phenyl ring to guide substitution to the para position .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic conditions .
  • Computational Modeling : Use DFT calculations to predict electron density maps of the aromatic ring and optimize reaction sites .

Q. How does the cyclopropylmethoxy group influence the pharmacokinetic properties of phenylacetic acid derivatives?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal clearance (human/rat) to evaluate resistance to CYP450 oxidation. Cyclopropyl groups reduce metabolic degradation compared to linear alkoxy chains .
  • Permeability : Use Caco-2 cell monolayers or PAMPA assays to measure intestinal absorption. The bulky cyclopropylmethoxy group may reduce passive diffusion, necessitating prodrug strategies .
  • In Vivo Models : Administer radiolabeled compound to rodents and quantify tissue distribution via scintillation counting or whole-body autoradiography .

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